molecular formula C21H27FN2O3 B2386437 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)propan-1-one CAS No. 1396877-36-3

3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)propan-1-one

Cat. No.: B2386437
CAS No.: 1396877-36-3
M. Wt: 374.456
InChI Key: VZJDMUAIYIIEPH-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H27FN2O3 and its molecular weight is 374.456. The purity is usually 95%.
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Scientific Research Applications

Role in Orexin-1 Receptor Mechanisms

Research by Piccoli et al. (2012) investigated the effects of selective orexin-1 receptor antagonists in a binge eating model in female rats, suggesting a significant role of orexin-1 receptor mechanisms in binge eating behaviors. This implicates potential therapeutic applications for eating disorders with a compulsive component Piccoli et al., 2012.

Synthesis and Chemical Properties

A study by Bacchi et al. (2005) demonstrated the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation, yielding compounds with potential for further chemical and biological applications Bacchi et al., 2005.

Imaging Studies and Radioligands

Lee et al. (2000) synthesized and evaluated a fluorobenzyl-piperidine derivative for in vivo studies of acetylcholinesterase, though it was found to have nonspecific distribution in brain regions, suggesting limitations for its use as an imaging agent Lee et al., 2000.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3/c1-15-20(16(2)27-23-15)7-8-21(25)24-11-9-18(10-12-24)14-26-13-17-3-5-19(22)6-4-17/h3-6,18H,7-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJDMUAIYIIEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)COCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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